molecular formula C22H27N7O2 B2953246 N-(3-methoxyphenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide CAS No. 1014089-69-0

N-(3-methoxyphenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide

Cat. No.: B2953246
CAS No.: 1014089-69-0
M. Wt: 421.505
InChI Key: JQEDNVHNYRASID-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H27N7O2 and its molecular weight is 421.505. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research into compounds with structural similarities to N-(3-methoxyphenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide focuses on their synthesis and detailed characterization. For instance, Hassan et al. (2014) discussed the synthesis and characterization of novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, highlighting methodologies that could be relevant for synthesizing and studying the compound (Hassan, Hafez, & Osman, 2014). These methods include reactions under specific conditions and the use of various analytical techniques for structural elucidation, such as IR, MS, and NMR spectroscopy.

Biological Activities

Although the direct biological activities of this compound were not identified, studies on structurally related compounds provide insights into potential areas of application. Compounds featuring pyrazole, pyridazine, and piperazine moieties have been investigated for various pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial effects. For example, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating their analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antitubercular Properties

Patil et al. (2021) explored the synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives. Their research demonstrated the antimicrobial potential of these compounds, suggesting that similar structural analogs might also possess valuable antimicrobial properties (Patil, Noonikara-Poyil, Joshi, Patil, Patil, Lewis, & Bugarin, 2021). Additionally, Sriram et al. (2006) reported on the synthesis of pyrazinamide Mannich bases and their antitubercular properties, highlighting the therapeutic potential of pyrazine derivatives in combating Mycobacterium tuberculosis (Sriram, Yogeeswari, & Reddy, 2006).

Properties

IUPAC Name

N-(3-methoxyphenyl)-4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O2/c1-15-16(2)26-29(17(15)3)21-9-8-20(24-25-21)27-10-12-28(13-11-27)22(30)23-18-6-5-7-19(14-18)31-4/h5-9,14H,10-13H2,1-4H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEDNVHNYRASID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.